molecular formula C9H11NO4 B1433012 5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 78331-73-4

5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1433012
CAS RN: 78331-73-4
M. Wt: 197.19 g/mol
InChI Key: UGNGWWQMFJZVSA-UHFFFAOYSA-N
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Description

Carboxylic acids and their derivatives are a broad class of organic compounds containing a carboxyl functional group (-COOH). They are widely found in nature and are essential to life processes .


Synthesis Analysis

The synthesis of carboxylic acid derivatives often involves various methods, including the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

Carboxylic acid derivatives can participate in a variety of chemical reactions. For example, the Suzuki–Miyaura coupling is a common reaction involving organoboron reagents .


Physical And Chemical Properties Analysis

Carboxylic acids and their derivatives exhibit a range of physical and chemical properties, including acidity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Photochemistry

"5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid" and its derivatives have been explored for their reactivity and applications in synthesis and photochemistry. For instance, derivatives of this compound have been synthesized and investigated for their photochemical reactivity, including [2 + 2] photocycloaddition reactions and photoreduction processes. These studies underline the influence of substituents on the N-atom on the compound's photochemical behavior, suggesting its utility in designing photo-responsive materials and in studying photochemical reaction mechanisms (Ihlefeld & Margaretha, 1992).

Structural Analysis and Reactivity

The crystal structure and reactivity of closely related compounds have been investigated to understand their molecular configurations and potential applications in designing new materials or drugs. For example, structural analysis of derivatives by X-ray diffraction has provided insights into their molecular arrangements and interactions, which are crucial for designing compounds with desired physical and chemical properties (Silva et al., 2006).

Application in Synthesis of Fluorinated Compounds

This chemical has also been used in the synthesis of fluorinated derivatives, such as in the case of a fluorinated bilirubin analog. The introduction of fluorine atoms into the bilirubin structure through derivatives of 5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid illustrates its utility in the modification of biologically relevant molecules, potentially affecting their solubility and biological activity (Boiadjiev & Lightner, 1997).

Antimicrobial Applications

Moreover, the compound and its derivatives have been explored for antimicrobial applications, highlighting its potential in the development of new antimicrobial agents. The synthesis of novel pyrrole derivatives and their evaluation for antimicrobial activities underscore the compound's relevance in medicinal chemistry, offering a pathway for the development of new treatments for infectious diseases (Hublikar et al., 2019).

Isomerization Reactions

Research on Fe(II)-catalyzed isomerization of related compounds further demonstrates the versatility of 5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives in organic synthesis. This research contributes to the understanding of isomerization mechanisms and offers practical approaches for the synthesis of pyrrole derivatives with diverse functional groups, which can be critical for developing pharmaceuticals and organic materials (Galenko et al., 2017).

Safety and Hazards

The safety and hazards of carboxylic acid derivatives can vary widely. Some compounds may be hazardous and require appropriate handling and disposal .

Future Directions

The study of carboxylic acid derivatives is a vibrant field with many potential future directions. This includes the development of new synthetic methods, the discovery of novel biological activities, and the design of environmentally friendly processes .

properties

IUPAC Name

5-methoxycarbonyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-4-6(8(11)12)5(2)10-7(4)9(13)14-3/h10H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNGWWQMFJZVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(methoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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